molecular formula C15H18BrNO B3965808 3-(Benzylamino)-2-bromo-5,5-dimethylcyclohex-2-en-1-one

3-(Benzylamino)-2-bromo-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B3965808
M. Wt: 308.21 g/mol
InChI Key: PSHKRBZGVFBXOQ-UHFFFAOYSA-N
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Description

3-(Benzylamino)-2-bromo-5,5-dimethylcyclohex-2-en-1-one is an organic compound characterized by a cyclohexene ring substituted with a benzylamino group, a bromine atom, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)-2-bromo-5,5-dimethylcyclohex-2-en-1-one can be achieved through a multi-step process:

    Formation of the Cyclohexene Ring: The starting material, 2-bromo-5,5-dimethylcyclohex-2-en-1-one, can be synthesized through the bromination of 5,5-dimethylcyclohex-2-en-1-one using bromine in the presence of a suitable solvent like dichloromethane.

    Introduction of the Benzylamino Group: The benzylamino group can be introduced through a nucleophilic substitution reaction. This involves reacting the bromo compound with benzylamine under reflux conditions in a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)-2-bromo-5,5-dimethylcyclohex-2-en-1-one undergoes several types of chemical reactions:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the double bond in the cyclohexene ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Benzylamine, thiols, or other nucleophiles in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: Products with reduced double bonds or dehalogenated compounds.

Scientific Research Applications

3-(Benzylamino)-2-bromo-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzylamino)-2-bromo-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Amino)-2-bromo-5,5-dimethylcyclohex-2-en-1-one: Similar structure but with an amino group instead of a benzylamino group.

    3-(Benzylamino)-2-chloro-5,5-dimethylcyclohex-2-en-1-one: Similar structure but with a chlorine atom instead of a bromine atom.

    3-(Benzylamino)-2-bromo-5-methylcyclohex-2-en-1-one: Similar structure but with one less methyl group.

Uniqueness

3-(Benzylamino)-2-bromo-5,5-dimethylcyclohex-2-en-1-one is unique due to the combination of its benzylamino and bromine substituents, which confer specific chemical reactivity and biological activity. The presence of two methyl groups also influences its steric and electronic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

3-(benzylamino)-2-bromo-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO/c1-15(2)8-12(14(16)13(18)9-15)17-10-11-6-4-3-5-7-11/h3-7,17H,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHKRBZGVFBXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)Br)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Benzylamino)-2-bromo-5,5-dimethylcyclohex-2-en-1-one
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3-(Benzylamino)-2-bromo-5,5-dimethylcyclohex-2-en-1-one
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3-(Benzylamino)-2-bromo-5,5-dimethylcyclohex-2-en-1-one

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